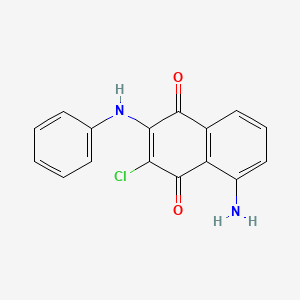
5-Amino-2-anilino-3-chloronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-anilino-3-chloronaphthalene-1,4-dione is a chemical compound with the molecular formula C16H11ClN2O2 It is known for its unique structure, which includes an amino group, an anilino group, and a chloronaphthalene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-anilino-3-chloronaphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dichloro-1,4-naphthoquinone, aniline, ammonia.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is stirred for several hours until the formation of the product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-Amino-2-anilino-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and anilino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Amino-2-anilino-3-chloronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-2-anilino-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets such as NF-κB. The compound inhibits NF-κB activities by preventing the phosphorylation and translocation of p65, a subunit of NF-κB . This inhibition leads to the suppression of NF-κB-mediated gene expression, which can result in various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-chloro-1,4-naphthoquinone: Shares a similar naphthoquinone core but lacks the anilino group.
5-Amino-2-methyl-3-chloronaphthalene-1,4-dione: Similar structure with a methyl group instead of an anilino group.
Uniqueness
5-Amino-2-anilino-3-chloronaphthalene-1,4-dione is unique due to the presence of both amino and anilino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
23368-91-4 |
|---|---|
分子式 |
C16H11ClN2O2 |
分子量 |
298.72 g/mol |
IUPAC名 |
5-amino-2-anilino-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-5-2-1-3-6-9)15(20)10-7-4-8-11(18)12(10)16(13)21/h1-8,19H,18H2 |
InChIキー |
NANZBOKXPLHUGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=C3N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
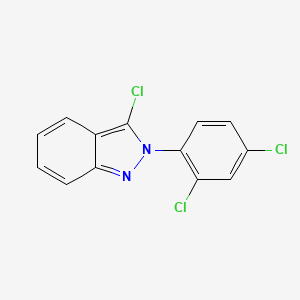

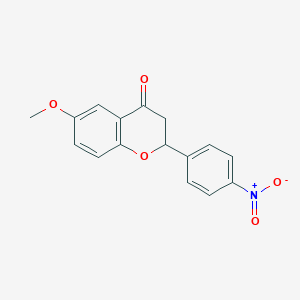
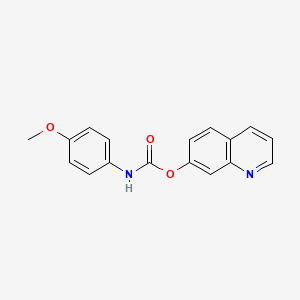


![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
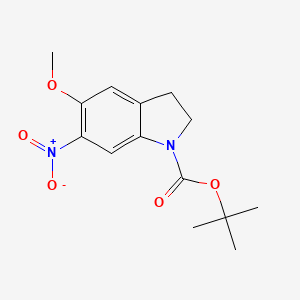
![2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol](/img/structure/B15063184.png)

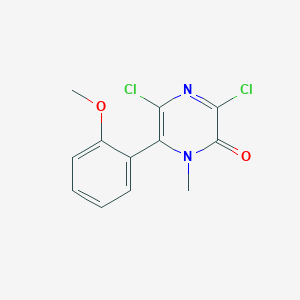
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
